molecular formula C19H15ClFNO2 B1455993 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone CAS No. 477856-05-6

1-(3-chlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone

Cat. No.: B1455993
CAS No.: 477856-05-6
M. Wt: 343.8 g/mol
InChI Key: YLPBIISHELCFJM-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone is a useful research compound. Its molecular formula is C19H15ClFNO2 and its molecular weight is 343.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Overview of Pyridinone Derivatives in Scientific Research

Pyridinone derivatives, similar in structural motif to the compound , have been extensively researched for their diverse applications across various scientific domains. These applications range from pharmaceuticals to material science, showcasing the versatility of pyridinone-based compounds.

Pharmaceutical Applications

Pyridinone derivatives are renowned for their bioactive properties, including neuroprotective, analgesic, and anti-inflammatory effects. For instance, flupirtine, a pyridinone derivative, is noted for its neuroprotective and behavioral properties, including cytoprotective potential and anticonvulsant effects, without binding to known receptors, suggesting a unique mechanism of action (Schuster et al., 1998). This highlights the potential of pyridinone derivatives in developing novel treatments for neurological conditions.

Material Science and Chemistry

In material science, pyridinone derivatives have been explored for their applications as corrosion inhibitors. Quinoline, which shares structural similarities with pyridinones, and its derivatives are utilized as anticorrosive materials due to their high electron density and ability to form stable chelating complexes, indicating the potential of pyridinone derivatives in protective coatings and materials engineering (Verma et al., 2020).

Environmental Science

In the environmental science domain, the photoreactivity and degradation of pyridinone derivatives have been studied, demonstrating their role in aquatic environments and potential for biodegradation. This includes investigations into how these compounds interact with pollutants and contribute to environmental remediation processes, emphasizing their environmental significance (Haman et al., 2015).

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-4-hydroxypyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFNO2/c20-15-3-1-2-14(10-15)12-22-9-8-18(23)17(19(22)24)11-13-4-6-16(21)7-5-13/h1-10,23H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPBIISHELCFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-chlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
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1-(3-chlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
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1-(3-chlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.